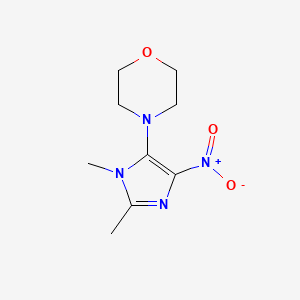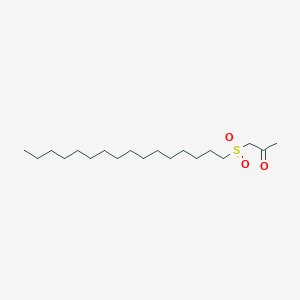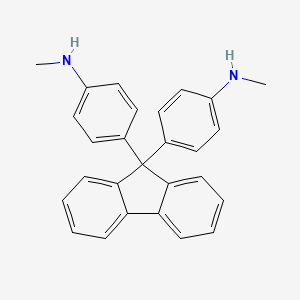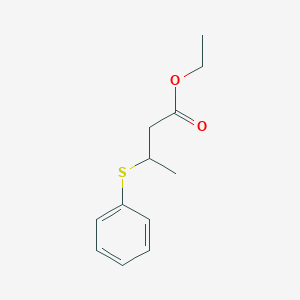
4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a morpholine ring attached to the imidazole core, which is substituted with nitro and dimethyl groups. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine can be achieved through various synthetic routes. One common method involves the reaction of 4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenylmethanol with thionyl chloride (SOCl2) to form the corresponding chloromethyl derivative. This intermediate is then reacted with morpholine to yield the desired compound .
Analyse Chemischer Reaktionen
4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and catalysts such as palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Imidazole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The imidazole ring can also bind to metal ions and enzymes, affecting their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine can be compared with other imidazole derivatives such as metronidazole and tinidazole. While all these compounds share the imidazole core, their substituents and functional groups differ, leading to variations in their biological activities and applications. For example, metronidazole is widely used as an antimicrobial agent, while tinidazole is used to treat protozoal infections. The presence of the morpholine ring in this compound adds to its uniqueness and potential for diverse applications.
Eigenschaften
CAS-Nummer |
113121-70-3 |
|---|---|
Molekularformel |
C9H14N4O3 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
4-(2,3-dimethyl-5-nitroimidazol-4-yl)morpholine |
InChI |
InChI=1S/C9H14N4O3/c1-7-10-8(13(14)15)9(11(7)2)12-3-5-16-6-4-12/h3-6H2,1-2H3 |
InChI-Schlüssel |
YZPKWPIIJRCZKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(N1C)N2CCOCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2-[[(4-methylphenyl)methyl]thio]-](/img/structure/B14319413.png)
![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
arsanium bromide](/img/structure/B14319428.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)
![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)

![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)

![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)

![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)

